4-Chlorobenzhydrylamine hydrochloride
CAS No.: 5267-39-0
Cat. No.: VC21348005
Molecular Formula: C13H13Cl2N
Molecular Weight: 254.15 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 5267-39-0 |
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Molecular Formula | C13H13Cl2N |
Molecular Weight | 254.15 g/mol |
IUPAC Name | (4-chlorophenyl)-phenylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H |
Standard InChI Key | UHPRBUXOILBKFH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl |
Appearance | white to off-white crystalline powder |
Melting Point | 300-305°C |
Synthesis Methods
General Synthetic Pathways
The synthesis of 4-Chlorobenzhydrylamine hydrochloride typically involves two key steps:
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Formation of Oxime Intermediate: This step involves the reaction of 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of an acid-binding agent such as sodium hydroxide or pyridine. The reaction occurs in a solvent medium like ethanol or water under controlled temperature conditions (approximately 80°C) .
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Reduction to Amine: The oxime intermediate is subsequently reduced using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the desired amine product .
Industrial Synthesis
Industrial methods optimize these reactions for large-scale production by employing mild conditions to ensure high yield and purity:
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Reaction temperatures are maintained between and .
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Reaction times are minimized to improve efficiency while maintaining product quality.
These methodologies avoid high-temperature distillation steps, making them suitable for industrial application without compromising stability or yield .
Example Protocol
An experimental synthesis reported in literature involves the following steps:
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Dissolve of 4-chlorobenzophenone and of hydroxylamine hydrochloride in ethanol and water.
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Add sodium hydroxide gradually under stirring at room temperature.
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Heat the mixture to for three hours.
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Cool the reaction mixture to , filter out the solid oxime intermediate, and wash thoroughly.
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Reduce the oxime using sodium borohydride in ethanol to yield the final product.
This procedure yields high-purity oxime (GC purity >99%) with molar yields exceeding .
Applications
Pharmaceutical Research
4-Chlorobenzhydrylamine hydrochloride serves as a precursor in synthesizing various pharmacologically active compounds:
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Antihistamines: It shares structural similarities with diphenhydramine and levocetirizine, which are widely used antihistaminic agents .
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Calcium Channel Blockers: Derivatives of benzhydryl scaffolds exhibit activity against calcium channels, making them potential candidates for cardiovascular therapies .
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Anticancer Agents: Cytotoxicity assays have demonstrated promising activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), cervical cancer (HeLa), and colon carcinoma (HT-29) .
Industrial Applications
The compound's stability and reactivity make it valuable in organic synthesis:
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Intermediate for Complex Molecules: It acts as a building block for synthesizing more complex pharmaceuticals and agrochemicals.
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Solubility Enhancer: The hydrochloride form improves solubility profiles of target molecules in aqueous systems.
Comparative Analysis with Related Compounds
The table below highlights key differences between related compounds:
Compound | Structural Similarity | Biological Activity | Unique Features |
---|---|---|---|
4-Chlorobenzhydrylamine HCl | Chlorinated amine | Antihistaminic | Enhanced solubility as hydrochloride |
Diphenhydramine | Yes | Antihistaminic | Sedative effects |
Levocetirizine | Yes | Antihistaminic | Improved selectivity |
This comparison underscores the unique aspects of 4-Chlorobenzhydrylamine hydrochloride as an intermediate with enhanced solubility properties critical for pharmaceutical applications.
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